molecular formula C7H11NO B2563186 2-Cyclopentyl-2-hydroxyacetonitrile CAS No. 177793-95-2

2-Cyclopentyl-2-hydroxyacetonitrile

Cat. No.: B2563186
CAS No.: 177793-95-2
M. Wt: 125.171
InChI Key: CAHMXFSHMWZLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-2-hydroxyacetonitrile is an organic compound with the molecular formula C7H11NO. It is characterized by a cyclopentyl group attached to a hydroxyacetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-hydroxyacetonitrile typically involves the reaction of cyclopentanone with hydrocyanic acid in the presence of a base. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then converted to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-hydroxyacetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Cyclopentyl ketone derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Various substituted cyclopentyl derivatives depending on the reagent used.

Scientific Research Applications

2-Cyclopentyl-2-hydroxyacetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentaneacetonitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    Cyclopentylamine: Contains an amine group instead of a nitrile group, leading to different reactivity and applications.

    Cyclopentanol: Contains a hydroxy group but lacks the nitrile group, resulting in different chemical behavior.

Properties

IUPAC Name

2-cyclopentyl-2-hydroxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-5-7(9)6-3-1-2-4-6/h6-7,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHMXFSHMWZLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.